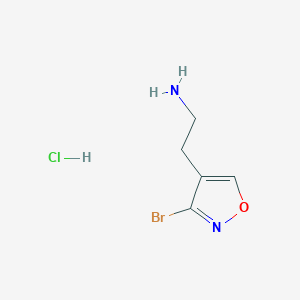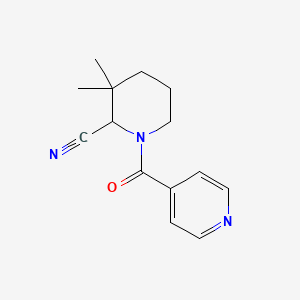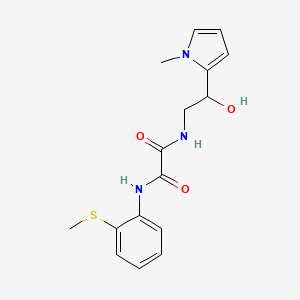![molecular formula C20H16ClN3O B2403097 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904633-23-3](/img/structure/B2403097.png)
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide, also known as BPyA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide
Acrylamide, recognized for its industrial and laboratory applications, is used in polyacrylamide synthesis for various purposes including soil conditioning, wastewater treatment, and protein electrophoresis. The compound’s formation in food during processing has driven extensive research into its chemistry, biochemistry, and safety. Studies emphasize the need for a deeper understanding of its formation, distribution in food, and its implications for human health (Friedman, 2003).
Industrial and Food Applications
The synthesis of acrylamide and its conversion into polymers like polyacrylamide finds extensive industrial use, particularly in water and wastewater treatment, paper processing, and mining. The discovery of acrylamide in heat-treated foods led to a surge in research into its occurrence, chemistry, agricultural practices, and toxicology to assess the potential human health risks from dietary exposure (Taeymans et al., 2004).
Acrylamide in Baked Products
Research focused on acrylamide in bakery products has highlighted its health risks and investigated factors influencing its formation and degradation. Recommendations have been made for baking manufacturers to minimize acrylamide levels in products, considering the compound's neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties (Keramat et al., 2011).
Reduction and Toxicity Mitigation
Efforts to mitigate acrylamide's impact in food have included methods to reduce its content through selecting raw materials with low precursor levels, optimizing processing conditions, and using additives that inhibit its formation. Additionally, strategies to mitigate the in vivo toxicity of dietary acrylamide are crucial. Ongoing research seeks to reduce acrylamide's burden without compromising food quality, safety, and consumer acceptance (Friedman & Levin, 2008).
Coordination Chemistry and Biological Interactions
The coordination chemistry of acrylamide with various transition metals has been explored, revealing its potential role in biological systems. Understanding the interactions of acrylamide with biologically relevant metal ions is crucial for elucidating its metabolic pathways and health effects, contributing to a broader understanding of acrylamide's impact in biological contexts (Girma et al., 2005).
Microgel Applications and Future Perspectives
Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, with applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and potential uses of these microgels are subjects of ongoing research, offering promising prospects for further advancements in various fields (Begum et al., 2019).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-6-3-15(4-7-18)5-8-20(25)24-13-16-9-11-23-19(12-16)17-2-1-10-22-14-17/h1-12,14H,13H2,(H,24,25)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZAWPHJDTMFY-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)





![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)


![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)

